molecular formula C8H12N4O3 B2852794 1-[(3R,4S)-4-Methoxyoxolan-3-yl]triazole-4-carboxamide CAS No. 2155840-65-4

1-[(3R,4S)-4-Methoxyoxolan-3-yl]triazole-4-carboxamide

Cat. No. B2852794
CAS RN: 2155840-65-4
M. Wt: 212.209
InChI Key: ANOODDRAVAWJFJ-RNFRBKRXSA-N
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Description

“1-[(3R,4S)-4-Methoxyoxolan-3-yl]triazole-4-carboxamide” is a chemical compound used in scientific research due to its unique properties and structure. It has a CAS Number of 2155840-65-4 and a molecular weight of 212.21 . The IUPAC name for this compound is 1-((3R,4S)-4-methoxytetrahydrofuran-3-yl)-1H-1,2,3-triazole-4-carboxamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12N4O3/c1-14-7-4-15-3-6(7)12-2-5(8(9)13)10-11-12/h2,6-7H,3-4H2,1H3,(H2,9,13)/t6-,7-/m1/s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the connectivity between them.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stable under normal shipping temperatures .

Scientific Research Applications

Antifungal and Anti-Oomycete Activities

This compound has been used in the design and synthesis of novel 1,2,4-triazole derivatives containing carboxamide fragments . These derivatives have shown promising antifungal activities against several kinds of phytopathogenic fungi/oomycete . For example, compound 6h showed outstanding activity against Physalospora piricola .

Fungicidal Spectrum Expansion

The study of this compound provides a new approach to expanding the fungicidal spectrum of 1,2,4-triazole derivatives . This could potentially lead to the development of more effective fungicides.

Inhibition of c-Met Protein Kinase

Compounds containing 1,2,3-triazole-fused pyrazines and pyridazines, such as this compound, have shown potent inhibition of the mesenchymal–epithelial transition factor (c-Met) protein kinase . This has potential applications in the treatment of various types of cancer.

GABA A Allosteric Modulating Activity

These compounds have also shown GABA A allosteric modulating activity . This suggests potential applications in the treatment of neurological disorders.

Use in Solar Cells

Compounds containing these heterocyclic nuclei have been incorporated into polymers for use in solar cells . This could potentially improve the efficiency of solar energy conversion.

Inhibition of BACE-1

These compounds have demonstrated BACE-1 inhibition . BACE-1 is an enzyme that plays a key role in the formation of amyloid plaques in the brains of Alzheimer’s patients. Therefore, this compound could potentially be used in the treatment of Alzheimer’s disease.

Safety and Hazards

The compound has a safety information pictogram of GHS07 . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-[(3R,4S)-4-methoxyoxolan-3-yl]triazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O3/c1-14-7-4-15-3-6(7)12-2-5(8(9)13)10-11-12/h2,6-7H,3-4H2,1H3,(H2,9,13)/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOODDRAVAWJFJ-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1COCC1N2C=C(N=N2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1COC[C@H]1N2C=C(N=N2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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